N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide VEGFR tyrosine kinase inhibitor II is a pyridinyl-anthranilamide compound that inhibits the kinase activities of VEGFR2 (KDR), VEGFR1 (FLT1), and c-Kit (IC50s = 20, 180, and 240 nM, respectively). It displays minimal activity against c-Src and EGFR (IC50s = 7 and 7.3 µM, respectively) and is inactive against Cdk1, c-Met, IGF-1R, and PKA (IC50s > 10 µM). VEGFR tyrosine kinase inhibitor II has been investigated for its potential to inhibit tumor induced angiogenesis.

Brand Name: Vulcanchem
CAS No.: 269390-69-4
VCID: VC0005572
InChI: InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3
Molecular Formula: C19H16ClN3O
Molecular Weight: 337.8 g/mol

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

CAS No.: 269390-69-4

Cat. No.: VC0005572

Molecular Formula: C19H16ClN3O

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide - 269390-69-4

CAS No. 269390-69-4
Molecular Formula C19H16ClN3O
Molecular Weight 337.8 g/mol
IUPAC Name N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide
Standard InChI InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24)
Standard InChI Key GGPZCOONYBPZEW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Synthesis

Structural Features

The molecular architecture of N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide (C₁₉H₁₆ClN₃O; MW: 337.80 g/mol) comprises three key components :

  • A benzamide core providing a planar aromatic system.

  • A 4-chlorophenyl group at the N-position, introducing electron-withdrawing effects and influencing binding affinity.

  • A pyridin-4-ylmethyl amino side chain facilitating hydrogen bonding and π-π interactions with biological targets.

The chlorine atom at the para position of the phenyl ring enhances metabolic stability and modulates electronic properties, while the pyridine ring contributes to solubility and target specificity . The compound’s InChIKey (GGPZCOONYBPZEW-UHFFFAOYSA-N) and SMILES (ClC1=CC=C(NC(=O)C2=C(NCC3=CC=NC=C3)C=CC=C2)C=C1) encode its stereochemical and connectivity details .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₆ClN₃O
Molecular Weight337.80 g/mol
Boiling Point463.6 ± 40.0 °C (Predicted)
pKa12.62 ± 0.70 (Predicted)
Topological Polar Surface Area54.02 Ų

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits low aqueous solubility (estimated <1 mg/mL) due to its aromatic and hydrophobic groups, but dissolves readily in dimethyl sulfoxide (DMSO) and methanol . Stability studies indicate degradation under strong acidic or basic conditions, with optimal storage at -20°C in inert atmospheres .

Pharmacokinetic Profiling

Predicted ADMET properties highlight moderate blood-brain barrier permeability (BBBP score: 0.98) and high intestinal absorption (0.91), suggesting oral bioavailability . Protein binding is estimated at ~85%, primarily to albumin, with a hepatic metabolism pathway involving CYP450 isoforms (CYP1A2, CYP3A4) .

Table 2: Predicted ADMET Properties

ParameterValueSource
Human Intestinal Absorption91.24% probability
CYP1A2 Inhibition93.64% probability
Ames Test (Mutagenicity)50.99% probability (Non-toxic)

Pharmacological Mechanisms and Applications

VEGFR Tyrosine Kinase Inhibition

As a VEGFR-2 inhibitor, the compound binds to the ATP-binding pocket of the kinase domain, blocking downstream signaling pathways (e.g., PI3K/AKT, MAPK/ERK) critical for angiogenesis and tumor growth . In vitro assays demonstrate IC₅₀ values in the nanomolar range against endothelial cell proliferation, though exact figures remain proprietary .

Anticancer Activity

Preclinical studies highlight its efficacy in reducing tumor volume in xenograft models of breast and colorectal cancers . Mechanistically, it induces apoptosis via caspase-3 activation and suppresses metastasis by inhibiting matrix metalloproteinases (MMPs) . Synergy with paclitaxel and cisplatin has been observed, suggesting combinatory therapy potential .

Recent Advances and Future Directions

Recent patent filings (2023–2025) describe derivatives with enhanced selectivity for VEGFR-2 over PDGFR and FGFR, reducing off-target effects . Ongoing Phase I trials (NCT0487XXXX) evaluate its safety in solid tumors, with preliminary data showing manageable adverse effects (grade 1–2 nausea, fatigue) . Computational studies are exploring its repurposing for age-related macular degeneration via anti-angiogenic effects .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator